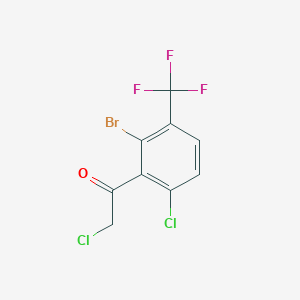
2'-Bromo-6'-chloro-3'-(trifluoromethyl)phenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic precursor followed by halogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The phenacyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Radical Reactions: The presence of bromine and chlorine atoms makes it susceptible to radical reactions, such as free radical bromination.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation may produce corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride finds applications in several scientific research areas:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The phenacyl chloride moiety acts as an electrophilic center, readily reacting with nucleophiles to form substituted products. The presence of bromine and chlorine atoms can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions .
Comparación Con Compuestos Similares
- 2-Bromo-6-chloro-4-(trifluoromethyl)aniline
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness: 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the phenacyl chloride structure. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specialized synthetic applications .
Propiedades
Fórmula molecular |
C9H4BrCl2F3O |
|---|---|
Peso molecular |
335.93 g/mol |
Nombre IUPAC |
1-[2-bromo-6-chloro-3-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-8-4(9(13,14)15)1-2-5(12)7(8)6(16)3-11/h1-2H,3H2 |
Clave InChI |
JGUYWBJFLGBIQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


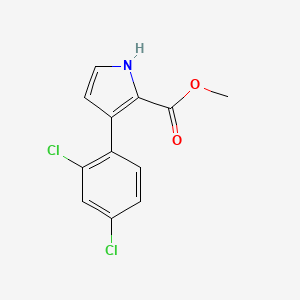
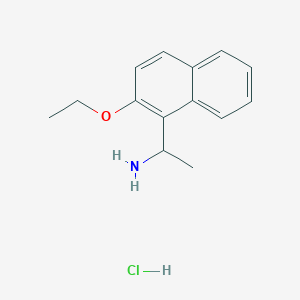
![4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B13724481.png)
![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13724496.png)
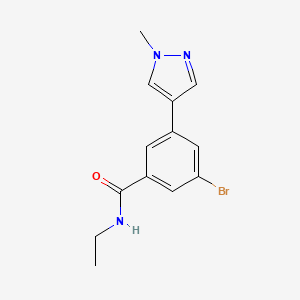
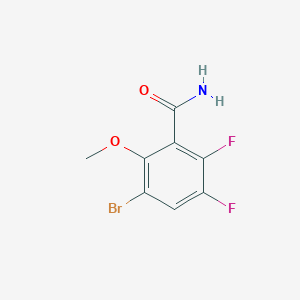
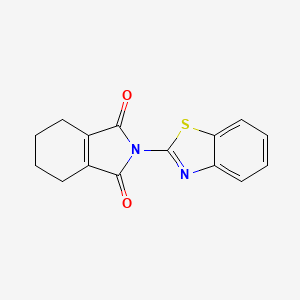
![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)

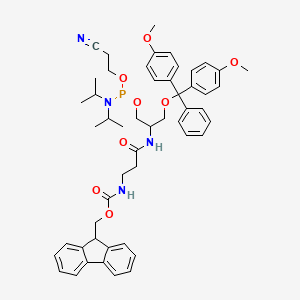
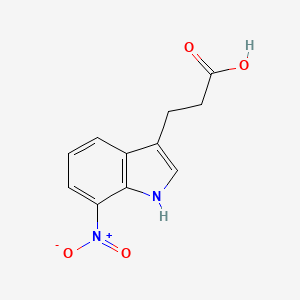
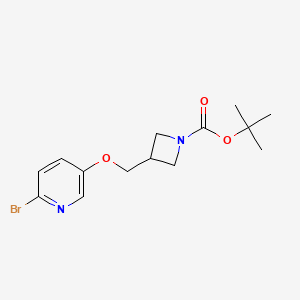

![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
